molecular formula C19H24N2O4S B255965 Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B255965
M. Wt: 376.5 g/mol
InChI Key: COAMAZFVVPPCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as IMPT or IMPT-1 and is a thiazole-based inhibitor of the enzyme protein kinase CK2.

Mechanism of Action

IMPT inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This binding prevents the phosphorylation of CK2 substrates, thereby disrupting its cellular functions. IMPT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
IMPT has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, IMPT has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

IMPT has several advantages for laboratory experiments. It is a highly specific inhibitor of protein kinase CK2, making it an ideal tool for studying the role of this enzyme in cellular processes. Additionally, IMPT has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one limitation of IMPT is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of IMPT in scientific research. One area of interest is the development of IMPT-based therapies for cancer and other diseases. Additionally, IMPT can be used to study the role of protein kinase CK2 in various cellular processes, including cell differentiation and apoptosis. Furthermore, the development of more potent and selective inhibitors of CK2, based on the structure of IMPT, could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of IMPT involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-isopropyl-3-methylphenol and acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final product, ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate.

Scientific Research Applications

IMPT has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been linked to the development of various diseases, including cancer, Alzheimer's disease, and viral infections. Therefore, IMPT has been explored as a potential therapeutic agent for these diseases.

properties

Product Name

Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H24N2O4S/c1-6-24-18(23)17-13(5)20-19(26-17)21-16(22)10-25-14-7-8-15(11(2)3)12(4)9-14/h7-9,11H,6,10H2,1-5H3,(H,20,21,22)

InChI Key

COAMAZFVVPPCGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C

Origin of Product

United States

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